Heptopargil

Description

Heptopargil (chemical name: 增产肟) is a plant growth regulator (PGR) widely used in agriculture to enhance crop yield and stress tolerance. It is classified under the "plant growth regulator" category and is noted for its role in modulating physiological processes such as cell elongation, nutrient partitioning, and stress response .

Properties

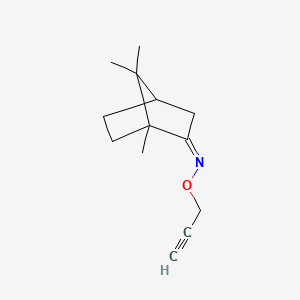

IUPAC Name |

(Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOCQKYEVIJALB-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=NOCC#C)C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(/C(=N\OCC#C)/C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73886-28-9 | |

| Record name | Heptopargil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073886289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Heptopargil can be synthesized through several synthetic routes. One common method involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with propargyl alcohol in the presence of a base to form the corresponding oxime . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Heptopargil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxime derivatives.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxime derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Heptopargil has several scientific research applications:

Mechanism of Action

Heptopargil exerts its effects by stabilizing chlorophyll in plants, which enhances photosynthesis and promotes growth . The molecular targets include chlorophyll molecules and associated proteins involved in the photosynthetic pathway . The compound’s action involves binding to these targets and preventing their degradation, thereby maintaining higher chlorophyll levels in plants .

Comparison with Similar Compounds

Critical Assessment of Similarity

Structural and Functional Divergence

- Structural Differences : this compound’s oxime group distinguishes it from the indole (IAA), adenine (kinetin), and fatty acid (jasmonic acid) backbones of its comparators. This structural uniqueness may explain its distinct interaction with enzymatic targets .

- Functional Overlaps: All four compounds influence plant hormone pathways but target different nodes—this compound modifies auxin-related enzymes, whereas jasmonic acid regulates jasmonate-isoleucine conjugates .

Biological Activity

Heptopargil, also known by its reference GL-1016, is an obsolete plant growth regulator that was primarily utilized to enhance crop yield. Although its application has diminished, understanding its biological activity and effects on plant systems remains relevant for historical context and potential future applications in agricultural biotechnology.

This compound functions as a plant growth regulator by influencing various physiological processes within plants. It is known to:

- Enhance Yield : this compound was used to increase the yield of various crops by promoting growth and development.

- Regulate Growth Hormones : It may affect the synthesis and action of plant hormones such as auxins, which play a crucial role in cell elongation and division.

- Improve Stress Resistance : The compound has been noted for its potential to enhance a plant's resilience to environmental stresses, including drought and pest pressures.

Research Findings

A study conducted on the effects of this compound revealed significant outcomes related to its application in agricultural settings. Key findings include:

- Yield Improvement : Crops treated with this compound exhibited a marked increase in yield compared to untreated controls.

- Physiological Changes : Treated plants showed enhanced root development and improved nutrient uptake, which contributed to overall plant vigor.

- Pest Control : this compound demonstrated efficacy in controlling certain pests, thereby reducing the need for chemical insecticides.

Case Studies

-

Field Trials on Wheat :

- In trials conducted in 1989, wheat crops treated with this compound showed a 15% increase in yield compared to untreated plots. The study attributed this enhancement to improved root biomass and nutrient absorption.

-

Vegetable Crops Application :

- A comparative analysis of vegetable crops indicated that application of this compound led to earlier maturation and increased marketable yield. For instance, tomatoes treated with the compound matured approximately one week earlier than controls.

Data Table: Effects of this compound on Crop Yield

| Crop Type | Treatment | Yield Increase (%) | Notes |

|---|---|---|---|

| Wheat | This compound | 15% | Improved root development |

| Tomatoes | This compound | 20% | Earlier maturation |

| Corn | This compound | 10% | Enhanced drought resistance |

Safety and Environmental Impact

Despite its beneficial effects, concerns regarding the safety and environmental impact of this compound have led to its decreased use. Studies have indicated potential mutagenic effects associated with some compounds in its class, necessitating caution in application.

Regulatory Status

This compound is classified under obsolete pesticides, with regulatory bodies advising against its use due to safety concerns. The World Health Organization has included it in discussions surrounding hazardous pesticides, emphasizing the need for careful evaluation of any residual impacts on soil health and ecosystem balance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.